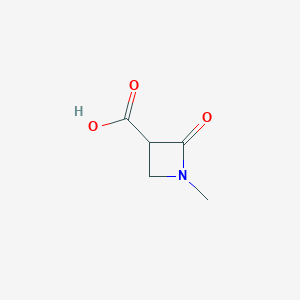![molecular formula C22H30N2O2 B3136816 1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine CAS No. 425644-73-1](/img/structure/B3136816.png)
1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine
概要
説明
科学的研究の応用
Dopamine Transporter Ligands
Research has focused on developing long-acting dopamine transporter ligands as potential therapeutic agents for cocaine abuse. Hydroxylated derivatives of similar compounds showed substantial enantioselectivity, with specific enantiomers displaying higher dopamine transporter (DAT) affinity. These studies underline the importance of structural modifications in enhancing the selectivity and binding affinity for DAT, suggesting similar strategies could be applied to the compound (Hsin et al., 2002).
Synthesis and Scale-Up
The development of robust processes for the preparation of these compounds in kilogram quantities has been explored, emphasizing the need for environmentally friendly methods and improved overall yield. This research is crucial for the large-scale production of such compounds for further pharmacological evaluation (Ironside et al., 2002).
Design and Synthesis for DAT Affinity
The design and synthesis of substituted analogs to investigate the role of various substituents on affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) have been detailed. These studies provide insights into how structural changes impact the binding affinity and selectivity for neurotransmitter transporters, which could guide the design of new compounds with desired biological activities (Hsin et al., 2008).
Monoamine Re-uptake Inhibition
Investigations into monoamine re-uptake inhibition for potential antidepressant applications have also been conducted. These studies explore the quantitative relationship between in vitro and in vivo activity as dopamine-reuptake inhibitors, providing a model for understanding the pharmacological properties of new compounds in this class (Wieringa et al., 2010).
Extended-Action Therapeutic Agents
Research into oxygenated analogues of related compounds for potential extended-action cocaine-abuse therapeutic agents has shown promising results. The introduction of hydroxy and methoxy substituents enhanced ligand potency and selectivity for the DAT. These findings suggest pathways for developing long-acting therapeutic agents for substance abuse disorders (Lewis et al., 1999).
作用機序
Target of Action
The primary target of 1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine is the dopamine transporter . This compound acts as a potent and selective inhibitor of dopamine uptake , which plays a crucial role in regulating the concentration of dopamine in the synaptic cleft.
Mode of Action
This compound interacts with the dopamine transporter by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, which can enhance and prolong the signal of the neurotransmitter dopamine in the brain .
Pharmacokinetics
As a dopamine reuptake inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed in the brain where it exerts its effects, metabolized in the liver, and excreted in the urine
Result of Action
The result of the action of this compound is an increase in the synaptic concentration of dopamine . This can lead to enhanced dopaminergic signaling, which can have various effects at the molecular and cellular level, such as improved motor function, increased motivation, and feelings of pleasure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, factors such as diet, age, and health status of the individual can influence the metabolism and excretion of the compound. More research is needed to fully understand how these and other environmental factors influence the action of this compound .
特性
IUPAC Name |
2-methoxy-4-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-22-18-20(9-10-21(22)25)11-13-24-16-14-23(15-17-24)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,18,25H,5,8,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHQJSBFQYDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

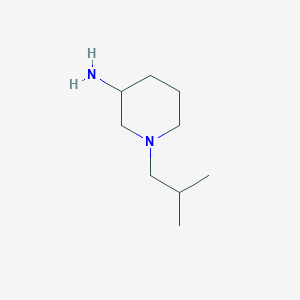

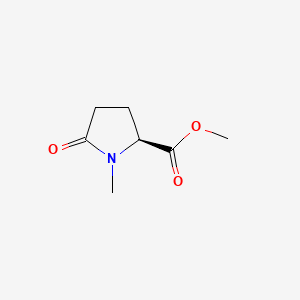

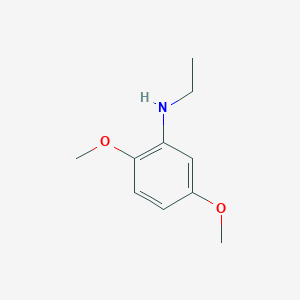
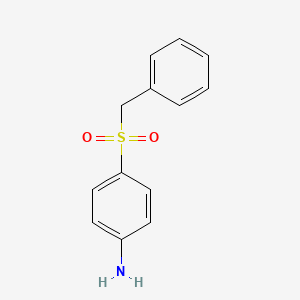
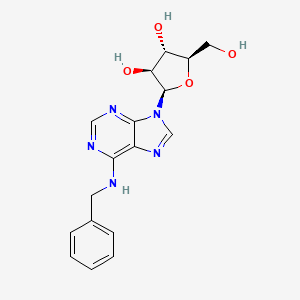
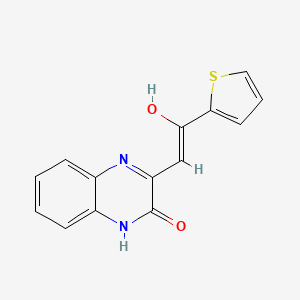
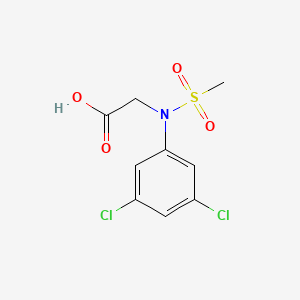

![2-[(4-chlorophenyl)methylsulfanyl]-N-prop-2-enylacetamide](/img/structure/B3136796.png)
![7-Methylimidazo[1,2-c]pyrimidine](/img/structure/B3136799.png)

